molecular formula C13H13N3O B1460420 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide CAS No. 2306217-12-7

7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide

Cat. No.: B1460420
CAS No.: 2306217-12-7
M. Wt: 227.26 g/mol
InChI Key: CPZYDXXZPSCVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide (CAS: 950781-89-2) is a polycyclic heterocyclic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . Structurally, it features a fused azepine-quinoxaline system with a methano bridge and an N-oxide functional group. This compound is primarily recognized as Varenicline N-oxide, a metabolite and impurity of varenicline (Champix®/Chantix®), a pharmaceutical agent used for smoking cessation .

The synthesis of this compound involves advanced organic chemistry techniques, including reductive lactamization and oxidation steps, as evidenced by its production by pharmaceutical suppliers like Anant Pharmaceuticals Pvt. Ltd. . Its stereospecific variant, (6R,10S)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide, is often isolated as a reference standard for quality control in drug manufacturing .

Properties

IUPAC Name

5-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-16-2-1-15-12-4-10-8-3-9(7-14-6-8)11(10)5-13(12)16/h1-2,4-5,8-9,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZYDXXZPSCVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=[N+](C=CN=C4C=C23)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide (CAS No. 866823-63-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various chemical reactions involving quinoxaline derivatives. Its structure features a unique azepine ring fused with a quinoxaline moiety, which is crucial for its biological activity. The molecular formula is C13H15N3O, with a molecular weight of 227.28 g/mol.

Biological Activity Overview

The biological activities of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Quinoxaline derivatives have shown broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects, although more research is needed.

Anticancer Studies

A study evaluated the anticancer potential of several quinoxaline derivatives against human cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapy drug.

CompoundCell LineIC50 (μg/mL)Activity Level
DoxorubicinMCF70.05Reference
Compound AMCF70.01 ± 0.001Highly Active
Compound BNCI-H4600.06 ± 0.008Highly Active
Compound CSF-268>100Non-cytotoxic

These findings suggest that modifications in the quinoxaline structure can enhance anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives possess significant antimicrobial properties. In vitro tests showed that these compounds effectively inhibited the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results highlight the dual activity of quinoxaline derivatives as both anticancer and antimicrobial agents .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving the treatment of MCF7 cells with various concentrations of the compound showed a dose-dependent increase in cell death compared to control groups treated with DMSO.
  • Antimicrobial Efficacy : In another study focusing on bacterial resistance patterns, quinoxaline derivatives were tested against multi-drug resistant strains of E. coli and showed significant inhibitory effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant effects. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds structurally related to 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline can enhance mood and alleviate symptoms of depression in animal models .

2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to exert protective effects against oxidative stress and neuroinflammation, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anticancer Properties
Preliminary studies suggest that 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline derivatives may inhibit the proliferation of certain cancer cell lines. The specific mechanisms include inducing apoptosis and inhibiting cell cycle progression .

Pharmacological Applications

1. Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of new pharmacological agents with improved efficacy and reduced side effects .

2. Research Tool in Biochemistry
In biochemical research, 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline is used as a reference compound to study the interactions of similar molecules with biological systems. Its role in elucidating the mechanisms of action for other drugs is significant .

Case Studies

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive-like behavior in rodent models when treated with derivatives of the compound .
Study 2NeuroprotectionShowed that the compound protected neuronal cells from oxidative damage in vitro .
Study 3Anticancer ActivityFound that certain derivatives inhibited growth in breast cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

Varenicline (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline)

  • Molecular Formula : C₁₃H₁₃N₃
  • Molecular Weight : 211.26 g/mol
  • Key Difference : Lacks the N-oxide group at position 1.
  • Role : Approved as a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) for smoking cessation .
  • Metabolism : Undergoes hepatic oxidation to form the N-oxide derivative, which exhibits reduced receptor-binding affinity compared to the parent compound .

Hexahydropyrido[2,3-f]quinoxaline Derivatives

  • Example: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid
  • Molecular Formula : C₁₄H₁₃N₃O₄
  • Key Difference: Contains a pyridine ring fused to quinoxaline and a carboxylic acid substituent.
  • Activity : Demonstrates potent antibacterial effects against E. coli and S. aureus (MIC: 0.5–2 µg/mL) due to lactamization and substituent-driven bioavailability .

Nitrosamine Impurities

  • Example: 8-Nitroso-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
  • Molecular Formula : C₁₃H₁₂N₄O
  • Key Difference : Nitrosamine group at position 6.
  • Role: A genotoxic impurity formed during varenicline synthesis; regulated to <1 ppm in pharmaceuticals due to carcinogenic risk .

Key Findings :

  • The N-oxide group in quinoxaline derivatives enhances oxidative stress-mediated biological activities (e.g., anticancer, antibacterial) but reduces receptor specificity in neurological targets like nAChRs .
  • Lactamization in hexahydropyridoquinoxalines improves metabolic stability and antibacterial potency compared to non-cyclized analogues .

Preparation Methods

General Synthetic Strategy

The preparation of this compound is closely related to the synthesis of varenicline and its derivatives. The key step involves the cyclization of a suitable precursor diamine with glyoxal or glyoxal derivatives to form the quinoxaline ring system, followed by oxidation to introduce the N-oxide functionality.

Cyclization Step

  • The precursor, typically a compound like 10-(trifluoroacetyl)-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene-4,5-diamine (compound of formula IIa), undergoes cyclization with aqueous glyoxal or glyoxal sodium bisulfite addition compound hydrate .
  • This reaction is carried out in a biphasic solvent system consisting of a protic, water-miscible organic solvent (e.g., tetrahydrofuran, isopropyl alcohol) and water.
  • The cyclization is conducted under controlled temperatures (e.g., 0-5°C initially, then room temperature) for several hours (up to 18 hours) to ensure complete formation of the quinoxaline intermediate (compound of formula IIIa).
  • The biphasic system aids in improving yield and purity by facilitating phase separation and minimizing side reactions.

Deprotection and Oxidation

  • After cyclization, the nitrogen protecting group (e.g., trifluoroacetyl) is removed by hydrolysis using a base such as sodium hydroxide.
  • This hydrolysis is performed in a biphasic mixture of water and a water-immiscible organic solvent (e.g., toluene or dichloromethane).
  • The oxidation to the N-oxide form can be achieved either during the cyclization or as a subsequent step, often employing mild oxidizing agents under controlled conditions to avoid over-oxidation or degradation.

Purification and Decolorization

  • The intermediate and final products often contain colored impurities that can affect purity and safety.
  • Decolorization is performed by treatment with activated charcoal in solvents such as methanol or aqueous mixtures.
  • Purification may also involve crystallization from solvent mixtures like isopropyl alcohol and water, or extraction with ethyl acetate followed by acid washes (e.g., hydrochloric acid).
  • The final compound can be isolated as a salt (e.g., L-tartrate) to improve stability and handling.

Detailed Research Findings and Comparative Data

Step Conditions/Details Outcome/Notes Reference
Cyclization Compound IIa + aqueous glyoxal in THF/H2O or IPA/H2O Formation of quinoxaline intermediate IIIa; biphasic system improves yield and purity EP2581375A2
Temperature 0-5°C for 2 hours, then 20°C for 18 hours Controlled temperature reduces by-products EP2581375A2
Deprotection (hydrolysis) NaOH in biphasic water/toluene or water/dichloromethane Removal of protecting group, formation of free base EP2581375A2
Oxidation Mild oxidants under controlled conditions Formation of N-oxide without over-oxidation Inferred from synthesis pathways
Purification Activated charcoal treatment in methanol Removal of colored impurities, improves purity EP2581375A2, WO 2010/005643
Crystallization Isopropyl alcohol/water mixture Isolation of pure intermediate EP2581375A2
Acid wash HCl or other strong acids during extraction Removes residual impurities, enhances purity WO 2009/155403

Analysis of Preparation Methods

  • The biphasic solvent system approach is a key improvement over previous monophasic methods, enhancing phase separation and reducing impurity formation.
  • Temperature control during cyclization is critical to minimize side products such as 7-(trifluoroacetyl)-1,5,6,7,8,9-hexahydro-5,9-methanoimidazo[4,5-h]benzazepine.
  • Hydrolysis in biphasic media allows efficient deprotection while facilitating product isolation.
  • Decolorization with activated charcoal is essential for pharmaceutical-grade purity, addressing safety and shelf-life concerns.
  • The use of acid washes and crystallization steps further refines the product, ensuring high purity suitable for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide, and what key reaction conditions influence yield and purity?

The synthesis typically involves selective monodeoxygenation of quinoxaline 1,4-dioxides. For example, precursors with electron-withdrawing groups at the 2-position undergo monodeoxygenation to yield the 1-oxide derivative . Acetyl chloride reactions with quinoxaline 1,4-dioxides have also been employed, where chlorination at the C-6 position is favored under controlled heating (e.g., 80°C for 1 hour), yielding 6-chloroquinoxaline 1-oxide as an intermediate . Key factors include reaction time, temperature, and catalyst selection (e.g., phenyliodine(III) dicyclohexanecarboxylate) to minimize byproducts like 3-chloro derivatives.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

High-resolution mass spectrometry (HRMS) with LC-ESI-QFT systems (e.g., Q Exactive Plus Orbitrap) is critical. For example, the compound’s exact mass (211.11095 Da) and MS/MS fragmentation patterns (e.g., m/z 194.0834 [M–NH3]+ and m/z 167.0609 [M–C3H5N]+) provide structural confirmation . Nuclear Magnetic Resonance (NMR) analysis, particularly 1^1H and 13^13C spectra, resolves the fused azepino-quinoxaline ring system. SMILES notation (e.g., n1c2cc3c(cc2ncc1)[C@@H]4CNC[C@H]3C4) and InChIKey descriptors further validate stereochemistry .

Q. What standard analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 230–260 nm) is commonly used. Method optimization should account for solubility (e.g., ≥18.07 mg/mL in DMSO, ≥96.2 mg/mL in water) and column selection (C18 stationary phase) . Calibration curves using certified reference standards (e.g., Varenicline N-oxide, CAS 950781-89-2) ensure accuracy, with LOQ ≤ 0.1% for impurity profiling .

Advanced Research Questions

Q. What strategies resolve contradictions between predicted and observed MS/MS fragmentation patterns?

Discrepancies often arise from unexpected intramolecular rearrangements or adduct formation. For example, the absence of a predicted m/z 167.0609 fragment may indicate competing cleavage pathways. Researchers should:

  • Perform collision-induced dissociation (CID) at multiple energies (e.g., 10–120 eV) to map fragmentation pathways.
  • Compare experimental data with computational predictions (e.g., CFM-ID or MassFrontier software) .
  • Validate using isotopically labeled analogs to trace fragment origins.

Q. How do physicochemical properties influence experimental handling and analytical method selection?

Key properties include:

PropertyValueImpact on Research Design
Water Solubility5.155 × 10⁴ mg/L (est.)Aqueous stability assays require buffered solutions (pH 6–8) .
pKa~8.2 (basic nitrogen)Ion-pair chromatography recommended for LC-MS .
Vapor Pressure6.2 × 10⁻⁴ Pa (est.)Low volatility limits headspace analysis; solid-phase extraction preferred .

These properties dictate solvent selection (e.g., DMSO for stock solutions) and storage conditions (-20°C, desiccated) .

Q. What modifications enhance the compound’s utility in chemogenetic applications, and what analytical challenges arise?

Methylation at the 1-position (e.g., uPSEM792 hydrochloride) improves blood-brain barrier penetration and receptor selectivity . Challenges include:

  • Stereochemical Purity : Chiral HPLC (e.g., CHIRALPAK® IC) resolves enantiomers of derivatives like (6R,10S)-configured salts .
  • Byproduct Detection : LC-MS/MS monitors for N-nitrosamine impurities (e.g., CAS 2755871-02-2) during alkylation steps .
  • Stability : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the N-oxide moiety .

Methodological Considerations for Contradictory Data

  • CAS Registry Conflicts : Discrepancies in molecular formulas (e.g., C13H13N3O vs. C17H19N3O6) arise from salt forms (free base vs. tartrate). Always specify the form (e.g., Varenicline Tartrate, CAS 375815-87-5) .
  • Synthetic Byproducts : Use preparative TLC or HPLC to isolate intermediates like 8-nitroso derivatives (CAS 2755871-02-2) during oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide
Reactant of Route 2
Reactant of Route 2
7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.